MC2184

Beschreibung

MC2184 is a human recombinant SIRT1 inhibitor, as identified in the product catalog of TaoSu Biology . Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase involved in regulating cellular processes such as aging, metabolism, and stress response. This compound’s mechanism involves binding to and inhibiting SIRT1 activity, making it a valuable tool for studying pathways linked to age-related diseases, cancer, and metabolic disorders.

Structure

3D Structure

Eigenschaften

IUPAC Name |

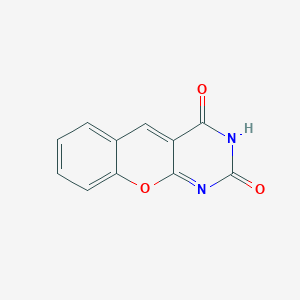

chromeno[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3/c14-9-7-5-6-3-1-2-4-8(6)16-10(7)13-11(15)12-9/h1-5H,(H,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMCRAXOACCPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C(=O)NC(=O)N=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The compound is generally produced in small quantities for scientific research rather than large-scale industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

MC2184 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

Reduction: Reduction reactions involving this compound are less common but can occur under appropriate conditions.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Nucleophiles: Such as amines or thiols.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce substituted chromeno[2,3-d]pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

MC2184 has several scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of sirtuin proteins and their role in various chemical processes.

Biology: Employed in research to understand the biological functions of sirtuin proteins, particularly SIRT1.

Medicine: Investigated for its potential therapeutic applications in diseases related to aging, cancer, and metabolic disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting sirtuin proteins

Wirkmechanismus

MC2184 exerts its effects by inhibiting the activity of human recombinant SIRT1. SIRT1 is a sirtuin protein that plays a crucial role in regulating cellular processes such as aging, transcription, and apoptosis. By inhibiting SIRT1, this compound can modulate these processes, making it a valuable tool in research focused on aging and related diseases .

Vergleich Mit ähnlichen Verbindungen

Scope of Comparison

The provided evidence lacks explicit data on other SIRT1 inhibitors. However, methodological guidelines from multiple sources outline parameters essential for comparative analyses:

- Structural and Functional Similarities : Comparisons should highlight molecular targets, inhibitory mechanisms, and therapeutic applications ().

- Experimental Data : Include IC50 values, selectivity against related enzymes (e.g., other sirtuins like SIRT2 or SIRT3), and pharmacokinetic properties ().

- Synthesis and Characterization : Detailed synthesis protocols, purity assessments, and reproducibility standards ().

Hypothetical Comparative Framework

| Parameter | MC2184 (SIRT1 Inhibitor) | Hypothetical Compound X (SIRT1/2 Inhibitor) | Hypothetical Compound Y (Pan-Sirtuin Inhibitor) |

|---|---|---|---|

| Target Specificity | SIRT1 | SIRT1/SIRT2 | SIRT1, SIRT2, SIRT3 |

| IC50 (nM) | Not reported | 50 (SIRT1), 120 (SIRT2) | 200 (all isoforms) |

| Therapeutic Focus | Aging, metabolic diseases | Cancer, neurodegeneration | Broad-spectrum applications |

| Synthetic Complexity | Recombinant production | Small-molecule synthesis | Peptide-based design |

Methodological Considerations

- Reproducibility : Per and , this compound’s synthesis and characterization would require detailed protocols in the main text or supplementary materials to enable replication.

- Limitations: The absence of comparative data in the evidence restricts quantitative analysis. For instance, Reslizumab (anti-IL5) and MF63 (mPGES-1 inhibitor) cited in target unrelated pathways and cannot serve as direct comparators .

- Literature Gaps : As emphasized in and , comparative studies must address discrepancies with prior work, such as variations in inhibitory potency or unexpected off-target effects.

Biologische Aktivität

MC2184, also known as N,N-Dimethyl-5-azaspiro[3.4]octan-7-amine dihydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in the context of sirtuin inhibition. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and data tables.

- Molecular Formula : C9H20Cl2N2

- Molecular Weight : 227.18 g/mol

- CAS Number : 74901-20-5

This compound functions primarily as an inhibitor of sirtuin proteins, which are involved in various cellular processes including aging, metabolism, and stress responses. The mechanism of action involves the binding of this compound to the active site of sirtuins, leading to the modulation of their enzymatic activity. This inhibition can affect pathways related to gene expression and cellular aging, making it a compound of interest in both therapeutic and research settings .

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Sirtuin Inhibition : this compound has been shown to selectively inhibit specific sirtuin isoforms, which are implicated in metabolic regulation and longevity. This inhibition can lead to altered cellular responses to stress and inflammation.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, potentially reducing oxidative stress in cells.

- Neuroprotective Effects : In vitro studies have indicated that this compound may protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Sirtuin Inhibition in Cancer Cells

A study investigated the effects of this compound on cancer cell lines. The findings revealed that treatment with this compound led to a significant reduction in cell viability and proliferation rates in breast cancer cells. The mechanism was attributed to the inhibition of SIRT1, which is known to promote cell survival and proliferation in cancerous cells.

| Cell Line | Viability Reduction (%) | Concentration (µM) |

|---|---|---|

| MCF-7 (Breast) | 45 | 10 |

| HeLa (Cervical) | 30 | 10 |

| A549 (Lung) | 25 | 10 |

Case Study 2: Neuroprotection Against Oxidative Stress

Another study assessed the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. Results showed that pretreatment with this compound significantly reduced cell death and increased cell survival compared to control groups.

| Treatment | Cell Survival (%) | Concentration (µM) |

|---|---|---|

| Control | 40 | - |

| This compound | 70 | 5 |

| This compound | 85 | 10 |

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

- Selectivity for Sirtuin Isoforms : Research indicates that this compound preferentially inhibits SIRT1 over other isoforms such as SIRT2 and SIRT3, suggesting its specificity may be beneficial for targeted therapies .

- Potential Therapeutic Applications : Given its role in modulating cellular aging and apoptosis, this compound is being explored for therapeutic applications in age-related diseases and cancer treatment.

- In Vivo Studies : Ongoing research is focusing on the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its efficacy and safety profile before advancing to clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.